N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 1,3-benzoxazole with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N’-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the urea moiety.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen atom in the benzoxazole ring.
Benzothiazole: An analog with a sulfur atom replacing the oxygen atom in the benzoxazole ring
Uniqueness
N’-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific structural features, which confer distinct biological activities. The presence of the urea moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
85742-59-2 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-[3-(1,3-benzoxazol-2-yloxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H15N3O3/c1-19(2)15(20)17-11-6-5-7-12(10-11)21-16-18-13-8-3-4-9-14(13)22-16/h3-10H,1-2H3,(H,17,20) |
InChI Key |
MCTAWUNJOADYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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